Ser-Val
Overview
Description
. This compound is formed through the peptide bond between the carboxyl group of serine and the amino group of valine. It has a molecular formula of C8H16N2O4 and a molecular weight of 204.22 g/mol . Ser-Val is a metabolite and plays a role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ser-Val involves the formation of a peptide bond between serine and valine. This can be achieved through traditional solution-phase peptide synthesis or solid-phase peptide synthesis. In solution-phase synthesis, the amino acids are protected using protecting groups to prevent unwanted reactions. The carboxyl group of serine is activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and then reacted with the amino group of valine to form the peptide bond .
In solid-phase peptide synthesis, the amino acids are sequentially added to a solid support, with each addition followed by deprotection and coupling steps. This method allows for the efficient synthesis of peptides with high purity .
Industrial Production Methods
Industrial production of this compound typically involves automated peptide synthesizers that utilize solid-phase peptide synthesis. These machines can produce large quantities of peptides with high efficiency and reproducibility. The process involves the use of resin-bound amino acids, automated addition of reagents, and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ser-Val can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce oxo derivatives, while reduction can yield reduced forms of the dipeptide .
Scientific Research Applications
Ser-Val has various applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide bond formation and peptide synthesis techniques.
Medicine: Explored for its potential therapeutic applications, including as a component of peptide-based drugs.
Industry: Utilized in the production of bioactive peptides for cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ser-Val involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be incorporated into larger peptides and proteins, influencing their structure and function. The specific pathways and targets depend on the biological context in which this compound is involved .
Comparison with Similar Compounds
Similar Compounds
L-alanyl-L-valine: Another dipeptide with similar properties but different amino acid composition.
L-seryl-L-leucine: Similar to Ser-Val but with leucine instead of valine.
L-seryl-L-isoleucine: Similar to this compound but with isoleucine instead of valine.
Uniqueness
This compound is unique due to its specific combination of serine and valine, which imparts distinct chemical and biological properties. Its role as a metabolite and its involvement in various biological processes make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-4(2)6(8(13)14)10-7(12)5(9)3-11/h4-6,11H,3,9H2,1-2H3,(H,10,12)(H,13,14)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVGMCVCQBJPSH-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427223 | |
Record name | L-Valine, L-seryl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Serylvaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029052 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51782-06-0 | |
Record name | L-Valine, L-seryl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Serylvaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029052 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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